Historphin: A Technical Guide to its Sequence, Synthesis, and Biological Function
Historphin: A Technical Guide to its Sequence, Synthesis, and Biological Function
Introduction
Endogenous opioid peptides are a critical class of neuromodulators that play a central role in the regulation of pain, emotion, and various physiological processes.[1][2] These peptides exert their effects by interacting with opioid receptors, the same receptors targeted by opiate drugs like morphine.[1][3] Within the diverse family of endogenous opioids, which includes well-known members such as endorphins, enkephalins, and dynorphins, lies a lesser-known but significant peptide: historphin.[1][4]
Historphin is an opiate-like peptide with a distinct amino acid sequence that confers specific biological activities.[5] This guide provides a comprehensive technical overview of historphin, focusing on its amino acid sequence, methods for its synthesis and purification, its biological functions, and the experimental protocols used to investigate its activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced world of opioid peptides and their potential therapeutic applications.
Primary Structure and Physicochemical Properties of Historphin
The primary structure of historphin, a pentapeptide, is fundamental to its biological activity. Its amino acid sequence has been identified as:
Tyr-Gly-Phe-Gly-Gly [5]
This sequence can be represented using the single-letter amino acid code as YGFGG .
Structural Variants and Analogues
Structure-activity relationship studies have led to the synthesis of several historphin analogues to enhance potency and stability. A notable modification involves the substitution of the glycine at position 2 with a D-amino acid, specifically D-Alanine. This substitution significantly increases the peptide's resistance to enzymatic degradation, a common challenge in the therapeutic application of peptides.[5]
| Peptide Name | Amino Acid Sequence (Three-Letter) | Amino Acid Sequence (Single-Letter) | Modification |
| Historphin | Tyr-Gly-Phe-Gly-Gly | YGFGG | Parent Peptide |
| [D-Ala²]-Historphin | Tyr-D-Ala-Phe-Gly-Gly | Y(D-Ala)FGG | Substitution of Glycine with D-Alanine at position 2 |
| [D-Ala²]-Historphin Amide | Tyr-D-Ala-Phe-Gly-Gly-NH₂ | Y(D-Ala)FGG-NH₂ | C-terminal amidation of the D-Ala² analogue |
The C-terminal amidation of the [D-Ala²]-Historphin analogue has been shown to further enhance its analgesic potency, reportedly exceeding the efficiency of Leu-enkephalin by a factor of 10,000 in certain assays.[5]
Physicochemical Properties
The physicochemical properties of historphin can be calculated based on its amino acid sequence. These properties are crucial for its handling, storage, and for understanding its behavior in biological systems.
| Property | Value |
| Molecular Weight | 513.5 g/mol |
| Isoelectric Point (pI) | 5.54 |
| Net Charge at pH 7 | 0 |
| Extinction Coefficient | 1490 M⁻¹cm⁻¹ (at 280 nm) |
Synthesis and Purification of Historphin
The chemical synthesis of historphin and its analogues is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the efficient and controlled assembly of the peptide chain on a solid support.
Experimental Protocol: Solid-Phase Peptide Synthesis of [D-Ala²]-Historphin Amide
This protocol outlines the manual synthesis of Tyr-D-Ala-Phe-Gly-Gly-NH₂ using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
- Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
- Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
- Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
- Wash the resin thoroughly with DMF and then with dichloromethane (DCM).
3. Amino Acid Coupling:
- Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
- Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
- Monitor the coupling reaction using a ninhydrin test to ensure completion.
4. Chain Elongation:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, and finally Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group on the Tyrosine side chain prevents unwanted side reactions.
5. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
- Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
- Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
6. Peptide Precipitation and Purification:
- Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Lyophilize the pure fractions to obtain the final peptide as a white powder.
7. Characterization:
- Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
Resin [label="Rink Amide Resin"];
Swell [label="Swell in DMF"];
Deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)"];
Coupling1 [label="Couple Fmoc-Gly-OH"];
Deprotection2 [label="Fmoc Deprotection"];
Coupling2 [label="Couple Fmoc-Gly-OH"];
Deprotection3 [label="Fmoc Deprotection"];
Coupling3 [label="Couple Fmoc-Phe-OH"];
Deprotection4 [label="Fmoc Deprotection"];
Coupling4 [label="Couple Fmoc-D-Ala-OH"];
Deprotection5 [label="Fmoc Deprotection"];
Coupling5 [label="Couple Fmoc-Tyr(tBu)-OH"];
Cleavage [label="Cleavage from Resin\n(TFA Cocktail)"];
Purification [label="RP-HPLC Purification"];
Final_Peptide [label="Pure Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Resin -> Swell;
Swell -> Deprotection1;
Deprotection1 -> Coupling1;
Coupling1 -> Deprotection2;
Deprotection2 -> Coupling2;
Coupling2 -> Deprotection3;
Deprotection3 -> Coupling3;
Coupling3 -> Deprotection4;
Deprotection4 -> Coupling4;
Coupling4 -> Deprotection5;
Deprotection5 -> Coupling5;
Coupling5 -> Cleavage;
Cleavage -> Purification;
Purification -> Final_Peptide;
}
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for [D-Ala²]-Historphin Amide.
Biological Activity and Mechanism of Action
Historphin and its analogues are classified as opioid peptides, indicating that they exert their biological effects by binding to and activating opioid receptors.[1][5] These receptors are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems.
Opioid Receptor Interaction
While the specific receptor subtype preference for historphin is not as extensively characterized as for other opioids, its analgesic effects suggest interaction with one or more of the classical opioid receptors: mu (μ), delta (δ), and kappa (κ).[6] The analgesic activity of historphin analogues, which can be reversed by the opioid antagonist naloxone, confirms their action through opioid receptors.[5]
Signaling Pathway
The binding of an opioid peptide like historphin to its receptor initiates a cascade of intracellular events characteristic of GPCR signaling.
Caption: General signaling pathway of opioid peptides like historphin.
Mechanism of Action:
-
Receptor Binding: Historphin binds to the extracellular domain of an opioid receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The G-protein also modulates ion channel activity, typically leading to an increase in potassium (K⁺) efflux and a decrease in calcium (Ca²⁺) influx.
-
Neuronal Inhibition: The combined effect of these intracellular changes is the hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, such as substance P and glutamate.
-
Analgesic Effect: This overall neuronal inhibition in pain pathways results in the analgesic (pain-relieving) effects observed with historphin and its analogues.
Conclusion
Historphin, with its simple pentapeptide structure of Tyr-Gly-Phe-Gly-Gly, represents an important member of the opioid peptide family. While not as extensively studied as the enkephalins or endorphins, research into its analogues has demonstrated the potential for developing highly potent and stable analgesic compounds. The ability to enhance its activity through strategic amino acid substitutions and C-terminal modifications highlights the value of historphin as a lead structure in drug discovery. A thorough understanding of its sequence, synthesis, and biological mechanism of action is crucial for leveraging its therapeutic potential and for advancing our knowledge of the complex endogenous opioid system.
References
- Kharchenko, E. P., Kalikhevich, V. N., Sokolova, T. V., Shestak, K. I., & Ardemasova, Z. A. (1989). [Highly active analogs of opiate-like peptides historphin and kapporphin]. Voprosy meditsinskoi khimii, 35(2), 106–109.
- Mielczarek, P., Hartman, K., Drabik, A., & Sroczyńska, A. (2021). Hemorphins—From Discovery to Functions and Pharmacology. Molecules, 26(13), 3879.
- Todorov, P., Peneva, P., Tchekalarova, J., et al. (2020). Structure–activity relationship study on new hemorphin-4 analogues containing steric restricted amino acids moiety for evaluation of their anticonvulsant activity. Amino Acids, 52(10), 1375–1390.
- Zhao, Q., Garreau, I., Sannier, F., & Piot, J. M. (1997). Opioid peptides derived from hemoglobin: Hemorphins. Biopolymers, 43(2), 75–98.
- Berényi, S., et al. (2021). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. Molecules, 26(11), 3183.
- Montecucchi, P. C., de Castiglione, R., Piani, S., Gozzini, L., & Erspamer, V. (1981). Amino acid composition and sequence of dermorphin, a novel opiate-like peptide from the skin of Phyllomedusa sauvagei. International journal of peptide and protein research, 17(3), 275–283.
- Cabras, T., et al. (2023). A Catalog of Coding Sequence Variations in Salivary Proteins’ Genes Occurring during Recent Human Evolution. International Journal of Molecular Sciences, 24(20), 15009.
- de Castiglione, R., Faoro, F., Perseo, G., & Piani, S. (1981). Synthesis of dermorphins, a new class of opiate-like peptides. International journal of peptide and protein research, 17(2), 263–272.
- Aldrich, J. V., et al. (2011). Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis. ACS medicinal chemistry letters, 2(6), 439–444.
- Gentilucci, L., et al. (2011). Neuropeptide mimetics for pain management. Current topics in medicinal chemistry, 11(13), 1647–1666.
- PATEY, G., et al. (1985). [Discovery, anatomical mapping and biosynthesis of various families of endogenous opioid peptides]. Annales de biologie clinique, 43(4), 533–542.
- Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979). Opioid peptides derived from food proteins. The exorphins. The Journal of biological chemistry, 254(7), 2446–2449.
- Wikipedia contributors. (2023). Opioid peptide. Wikipedia, The Free Encyclopedia.
- Papini, A. M., et al. (2012). Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides. ACS medicinal chemistry letters, 3(11), 923–927.
- Pasternak, G. W. (2014). Amino acid sequences of selected human endogenous opioid peptides.
- UniProt Consortium. (2021). PDYN - Proenkephalin-B - Homo sapiens (Human). UniProtKB.
- Do, T. K., et al. (2019). Analgesic Peptides: From Natural Diversity to Rational Design. Pharmaceuticals, 12(4), 173.
- Cox, B. M. (1982). Endogenous opioid peptides: a guide to structures and terminology. Life sciences, 31(16-17), 1645–1658.
Sources
- 1. Opioid peptide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary | MDPI [mdpi.com]
- 4. [Discovery, anatomical mapping and biosynthesis of various families of endogenous opioid peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Highly active analogs of opiate-like peptides historphin and kapporphin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemorphins—From Discovery to Functions and Pharmacology [mdpi.com]
